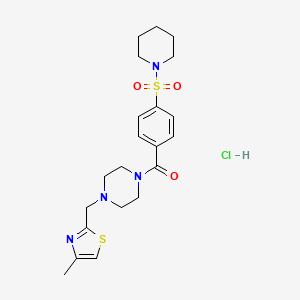

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Description

The compound "(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride" features a piperazine core substituted with a 4-methylthiazole methyl group and a 4-(piperidin-1-ylsulfonyl)phenyl moiety.

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S2.ClH/c1-17-16-29-20(22-17)15-23-11-13-24(14-12-23)21(26)18-5-7-19(8-6-18)30(27,28)25-9-3-2-4-10-25;/h5-8,16H,2-4,9-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHJGJRLHSKTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:

Formation of the Thiazole Intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents under controlled conditions.

Synthesis of the Piperazine Intermediate: This step involves the alkylation of piperazine with the thiazole intermediate.

Coupling with Piperidine Derivative:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Thiazole vs. Imidazole/Triazole : The target’s 4-methylthiazole group (electron-rich heterocycle) contrasts with imidazole ([8]) or triazole ([6]) substituents, which may alter binding affinity in biological targets.

- Aromatic Systems : Compared to naphthalene ([10]) or methoxyphenyl ([8]), the target’s phenylsulfonyl group balances hydrophobicity and polarity.

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride, often referred to as a thiazole-piperazine hybrid, is of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with piperazine and piperidinyl sulfonamide moieties. The process often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired amide bond.

Antimicrobial Activity

Research indicates that thiazole and piperazine derivatives exhibit notable antimicrobial properties. A study demonstrated that various synthesized thiazole-piperazine compounds showed moderate to excellent antimicrobial activity against a range of bacterial strains. For instance, specific derivatives were reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

| Compound ID | R Group | Antimicrobial Activity |

|---|---|---|

| 5e | 2,4-(Cl)₂C₆H₃CH₂− | Moderate |

| 5k | 4-ClC₆H₄CH₂ | Excellent |

| 5g | CH₃ | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that certain thiazole derivatives inhibit key oncogenic pathways, including the Ras signaling pathway and Na+/K(+)-ATPase activity in cancer cells . The ability to modulate these pathways suggests that these compounds may serve as promising candidates for cancer therapy.

Case Study: Inhibition of Cancer Cell Growth

A specific study assessed the growth inhibitory effects of various thiazoles on human glioma cell lines. The results indicated that compounds containing the thiazole moiety significantly reduced cell viability, demonstrating their potential as anticancer agents .

The biological activity of these compounds can be attributed to their ability to interfere with cellular processes:

- Inhibition of CDK9 : The compound inhibits CDK9-mediated transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This mechanism promotes apoptosis in cancer cells .

- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.